molecular formula C16H30O B1595561 9-Hexadecyn-1-ol CAS No. 88109-73-3

9-Hexadecyn-1-ol

Cat. No.: B1595561
CAS No.: 88109-73-3
M. Wt: 238.41 g/mol
InChI Key: BBJUQSUKHMQMSH-UHFFFAOYSA-N
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Description

9-Hexadecyn-1-ol is an organic compound with the molecular formula C₁₆H₃₀O It is a long-chain alkyne alcohol, characterized by the presence of a hydroxyl group (-OH) attached to a carbon chain with a triple bond between the ninth and tenth carbon atoms

Scientific Research Applications

9-Hexadecyn-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.

    Biology: The compound is employed in the study of enzyme inhibition and as a probe for investigating metabolic pathways involving alkynes.

    Medicine: Research has explored its potential as an antimicrobial agent and its role in drug delivery systems.

    Industry: this compound is used in the production of surfactants, lubricants, and specialty chemicals.

Safety and Hazards

9-Hexadecyn-1-ol can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to avoid contact with skin and eyes . Use of personal protective equipment and adequate ventilation is advised when handling this chemical .

Preparation Methods

Synthetic Routes and Reaction Conditions: 9-Hexadecyn-1-ol can be synthesized through several methods. One common approach involves the alkylation of terminal alkynes with appropriate alkyl halides. For instance, the reaction between 1-hexyne and 1-bromohexadecane in the presence of a strong base like sodium amide can yield this compound. The reaction conditions typically require an inert atmosphere and low temperatures to prevent side reactions.

Industrial Production Methods: In industrial settings, the production of this compound may involve catalytic processes to ensure high yield and purity. Catalysts such as palladium or nickel complexes can be employed to facilitate the coupling reactions. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form saturated alcohols using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents. For example, reaction with thionyl chloride can convert the hydroxyl group to a chloro group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride in the presence of pyridine.

Major Products Formed:

    Oxidation: Hexadecynoic acid.

    Reduction: 9-Hexadecanol.

    Substitution: 9-Chlorohexadecyn.

Mechanism of Action

The mechanism of action of 9-Hexadecyn-1-ol involves its interaction with molecular targets through its hydroxyl and alkyne functional groups. The hydroxyl group can form hydrogen bonds with biological molecules, while the alkyne group can participate in click chemistry reactions. These interactions can modulate enzyme activity, alter membrane properties, and affect cellular signaling pathways.

Comparison with Similar Compounds

    9-Hexadecen-1-ol: This compound has a similar structure but contains a double bond instead of a triple bond. It is used in pheromone synthesis and has different reactivity due to the presence of the double bond.

    9-Hexadecanol: This saturated alcohol lacks the alkyne group and has different physical and chemical properties, such as higher melting point and lower reactivity.

    9-Octadecyn-1-ol: This compound has a longer carbon chain and similar functional groups, making it useful for comparative studies in lipid chemistry.

Uniqueness of 9-Hexadecyn-1-ol: The presence of both a hydroxyl group and a triple bond in this compound provides unique reactivity and versatility in chemical synthesis. Its ability to undergo a variety of chemical reactions makes it a valuable compound in research and industrial applications.

Properties

IUPAC Name

hexadec-9-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h17H,2-6,9-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBJUQSUKHMQMSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC#CCCCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60236823
Record name 9-Hexadecyn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60236823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88109-73-3
Record name 9-Hexadecyn-1-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088109733
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Hexadecyn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60236823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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